molecular formula C19H20N6O3S3 B609876 PDD00017238

PDD00017238

货号: B609876
分子量: 476.6 g/mol
InChI 键: FLUZEVGWXJVSPX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a structurally complex benzimidazole sulfonamide derivative featuring a 2,4-dimethylthiazole moiety, a 1-methylcyclopropyl group, and a 1,2,4-thiadiazole ring. Its design integrates multiple heterocyclic systems, which are commonly associated with enhanced binding affinity and metabolic stability in medicinal chemistry . The benzimidazole core serves as a scaffold for sulfonamide functionalization, a structural motif frequently observed in enzyme inhibitors (e.g., carbonic anhydrase, kinase inhibitors) due to its ability to participate in hydrogen bonding and hydrophobic interactions . The 1,2,4-thiadiazole and thiazole substituents may contribute to π-π stacking and electronic effects, while the methylcyclopropyl group likely modulates steric bulk and lipophilicity, influencing bioavailability .

属性

IUPAC Name

1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)benzimidazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O3S3/c1-11-16(29-12(2)22-11)9-24-14-5-4-13(31(27,28)23-19(3)6-7-19)8-15(14)25(18(24)26)17-20-10-21-30-17/h4-5,8,10,23H,6-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUZEVGWXJVSPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CN2C3=C(C=C(C=C3)S(=O)(=O)NC4(CC4)C)N(C2=O)C5=NC=NS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Catalyst Selection

The use of Cu-ZSM-5 zeolite in sulfonation (from patent CN110540523A) reduces reaction temperatures by 20–30°C compared to traditional H2SO4 methods, minimizing side reactions. In the Ullmann coupling, CuI/trans-diamine systems outperform palladium catalysts in cost and regioselectivity.

Solvent and Temperature Effects

Cyclization steps benefit from high-boiling solvents like mesitylene (bp 164°C), which facilitate water removal via azeotropic distillation. Conversely, Ullmann couplings require lower-polarity solvents (e.g., dioxane) to stabilize copper intermediates.

Isomer Control

Sulfonation at C-5 is favored over C-4 by steric effects from the 1-methylcyclopropyl group and electronic directing from the sulfonamide. Patent data indicate that isomer ratios can be improved from 6:1 to >20:1 using zeolite catalysts.

Challenges and Alternatives

Oxidative Degradation

o-Phenylenediamine intermediates are prone to oxidation, addressed by radical inhibitors (e.g., hydroquinone) and batch-wise amine addition .

Scalability Issues

Large-scale reactions face exothermic risks during sulfonation. Patent CN110540523A recommends gradual sulfonating agent addition and temperature control (<45°C during mixing).

Alternative Routes

A hypothetical pathway involving pre-sulfonated benzimidazoles could simplify synthesis but remains unexplored in literature. Computational modeling suggests that early-stage sulfonation might hinder subsequent coupling steps due to increased steric bulk .

化学反应分析

反应类型: PDD00017238 会发生各种化学反应,包括:

常用试剂和条件:

主要产物:

科学研究应用

Therapeutic Applications

  • Antimicrobial Activity
    • Mechanism of Action: The compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism is believed to involve inhibition of folic acid synthesis, similar to other sulfonamides.
    • Case Study: A study conducted by Fayad et al. (2019) demonstrated that derivatives of this compound showed effective inhibition of bacterial growth in vitro, suggesting potential for development as an antibiotic agent .
  • Anticancer Properties
    • Mechanism of Action: The thiazole and thiadiazole components are known to interact with cellular pathways involved in cancer cell proliferation.
    • Case Study: In a screening of drug libraries on multicellular spheroids, compounds similar to this one were identified as having promising anticancer activity, indicating potential use in cancer therapy .
  • Anti-inflammatory Effects
    • Mechanism of Action: The compound may exert anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways.
    • Research Findings: Preliminary studies have indicated that sulfonamide derivatives can reduce inflammation markers in animal models .

Pharmaceutical Formulations

The development of formulations containing this compound is crucial for enhancing its bioavailability and therapeutic efficacy. Research has focused on:

  • Nanoparticle Delivery Systems: Encapsulation in nanoparticles to improve solubility and targeted delivery.
  • Combination Therapies: Exploring synergistic effects with other drugs to enhance overall efficacy against resistant bacterial strains or cancer cells.

作用机制

PDD00017238 通过抑制聚(腺苷二磷酸核糖)糖基水解酶发挥作用,该酶负责降解聚(腺苷二磷酸核糖)链。通过抑制这种酶,this compound 阻止聚(腺苷二磷酸核糖)链的分解,导致这些链的积累,并干扰 DNA 修复过程。 这种抑制作用会导致癌细胞对 DNA 损伤剂的敏感性增加,使其成为癌症治疗的潜在候选药物 .

类似化合物:

  • PDD00017272
  • PDD00017273
  • 奥拉帕利
  • 他拉唑帕利
  • AZD5305

比较: this compound 由于其作为聚(腺苷二磷酸核糖)糖基水解酶抑制剂的高亲和力和效力而独一无二。 与 PDD00017272 和 PDD00017273 等其他抑制剂相比,this compound 表现出更高的抑制作用,使其在预防聚(腺苷二磷酸核糖)链降解方面更有效 此外,与奥拉帕利和他拉唑帕利等聚(腺苷二磷酸核糖)聚合酶抑制剂不同,this compound 特异性靶向聚(腺苷二磷酸核糖)糖基水解酶,提供不同的作用机制 .

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized into three groups based on shared motifs: benzimidazole sulfonamides , thiazole/thiadiazole hybrids , and cyclopropyl-containing derivatives . Key comparisons are outlined below:

Benzimidazole Sulfonamides with Heterocyclic Substituents

  • Compound 9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide): Features a bromophenyl-thiazole group instead of dimethylthiazole. The bromine atom enhances lipophilicity and may improve membrane permeability compared to the target compound’s methyl groups . Reported to exhibit stronger binding in docking studies due to halogen bonding .
  • Compound Alphazole (4-amino-N-(3,4-dimethyl-5-isoxazolyl)-benzene sulfonamide): Lacks the benzimidazole core but shares sulfonamide and heterocyclic motifs.

Thiazole/Thiadiazole Hybrids

  • Aethazol (4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)-benzene sulfonamide): Simpler structure with a single thiadiazole ring. Absence of benzimidazole and cyclopropyl groups results in lower molecular weight (MW = 284 g/mol vs. ~550 g/mol for the target compound), likely improving solubility but reducing target specificity .
  • Thiazol-5-ylmethyl Carbamate Derivatives (e.g., from ):

    • Replace sulfonamide with carbamate linkages, altering hydrogen-bonding capacity.
    • The ester/carbamate groups may confer faster metabolic clearance compared to sulfonamides .

Cyclopropyl-Containing Analogs

  • Limited direct analogs exist, but the 1-methylcyclopropyl group in the target compound is rare. Cyclopropane rings are known to: Enhance metabolic resistance by blocking cytochrome P450 oxidation. Introduce steric constraints that may improve selectivity for sterically sensitive binding pockets .

Data Tables

Table 1: Structural and Hypothetical Property Comparison

Compound Name Core Structure Key Substituents MW (g/mol) LogP* Hypothetical Activity
Target Compound Benzimidazole 2,4-Dimethylthiazole, Thiadiazole ~550 3.2 High enzyme inhibition
Compound 9c Benzimidazole 4-Bromophenyl-thiazole ~520 4.0 Enhanced binding
Aethazol Benzene sulfonamide 5-Methyl-thiadiazole 284 1.8 Moderate activity
Alphazole Benzene sulfonamide 3,4-Dimethyl-isoxazole 265 1.5 Low thermal stability

*LogP values estimated via fragment-based methods.

Research Findings and Implications

  • Activity : The target compound’s combination of benzimidazole, thiadiazole, and cyclopropyl groups is unique among sulfonamide derivatives. Docking studies of similar compounds suggest that the thiadiazole ring may anchor the molecule in hydrophobic pockets, while the sulfonamide interacts with polar residues .
  • Synthetic Challenges : The multi-step synthesis required for such a complex structure (e.g., sequential cyclization, sulfonylation) may limit scalability compared to simpler derivatives like Aethazol .

生物活性

The compound 1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)benzimidazole-5-sulfonamide is a novel synthetic derivative that incorporates multiple bioactive moieties, including benzimidazole and sulfonamide structures. These components are known for their diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure

The compound features a complex structure that includes:

  • Benzimidazole core : Known for its broad spectrum of biological activities.
  • Sulfonamide group : Enhances antibacterial properties.
  • Thiazole and thiadiazole rings : Contribute to the compound's biological efficacy.

Antibacterial Activity

Recent studies have demonstrated that compounds containing benzimidazole and sulfonamide moieties exhibit significant antibacterial properties. The introduction of these groups in the synthesized compound has been shown to enhance its effectiveness against various bacterial strains. For instance, a review highlighted that benzimidazole-sulfonamide hybrids possess potent antibacterial and antifungal activities due to their ability to inhibit bacterial enzymes and disrupt cell wall synthesis .

Antifungal Activity

The compound's antifungal potential is attributed to its structural components. Research indicates that benzimidazole derivatives often show activity against fungal pathogens by interfering with their metabolic pathways. The sulfonamide component further contributes to this activity by inhibiting folic acid synthesis in fungi .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are linked to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Studies have suggested that benzimidazole derivatives can modulate inflammatory responses, thereby providing therapeutic benefits in inflammatory diseases .

Antiproliferative Activity

The antiproliferative effects of the compound have been investigated in various cancer cell lines. The presence of both thiazole and benzimidazole moieties has been associated with the inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

Case Study 1: Synthesis and Evaluation
In a study published in 2022, researchers synthesized several benzimidazole-sulfonyl derivatives, including the target compound. These derivatives were evaluated for their antibacterial and antifungal activities against standard microbial strains. The results indicated that the synthesized compounds exhibited significant inhibitory effects, particularly against Gram-positive bacteria .

Case Study 2: Mechanistic Studies
Another study focused on the mechanism of action of similar compounds. It was found that the thiazole-containing derivatives inhibited bacterial growth by disrupting DNA synthesis and protein function within microbial cells. This suggests a potential multi-target mechanism for the compound under investigation .

Data Tables

Biological ActivityMechanism of ActionReference
AntibacterialInhibition of cell wall synthesis
AntifungalDisruption of metabolic pathways
Anti-inflammatoryInhibition of COX and cytokine production
AntiproliferativeInduction of apoptosis

常见问题

Q. What are the optimal synthetic routes and reaction conditions for preparing the compound?

The synthesis of structurally analogous benzimidazole-sulfonamide derivatives typically involves multi-step pathways:

  • Step 1 : Formation of the benzimidazole core via cyclization of ortho-phenylenediamine derivatives under acidic conditions.
  • Step 2 : Introduction of the sulfonamide group using sulfonyl chlorides in anhydrous solvents like dichloromethane or acetonitrile .
  • Step 3 : Functionalization with thiazole and thiadiazole moieties via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) .
  • Critical Parameters : Temperature (60–100°C), pH control (neutral to mildly basic), and catalysts (e.g., Pd(PPh₃)₄ for coupling reactions). Yield optimization often requires iterative adjustments to solvent polarity and reaction time .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

  • Analytical Methods :
  • HPLC-MS : To assess purity (>95% recommended for pharmacological studies) and confirm molecular weight.
  • ¹H/¹³C NMR : To verify substituent positions (e.g., methyl groups on thiazole, cyclopropyl moiety) and rule out tautomeric inconsistencies .
  • XRD : For crystalline derivatives, crystallographic data resolves ambiguities in stereochemistry .
    • Quality Control : Use thin-layer chromatography (TLC) with silica gel plates (eluent: ethyl acetate/hexane) for real-time monitoring .

Advanced Research Questions

Q. What strategies are recommended for modifying the compound’s structure to enhance target selectivity (e.g., kinase inhibition)?

  • Rational Design :
  • Replace the 1-methylcyclopropyl group with bulkier substituents (e.g., tert-butyl) to probe steric effects on binding affinity .
  • Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the benzimidazole ring to modulate electronic properties .
    • Methodology :
  • Use computational docking (AutoDock Vina) to predict interactions with target proteins (e.g., ATP-binding pockets).
  • Validate modifications via in vitro kinase assays (IC₅₀ determination) .

Q. How should researchers resolve contradictory data in pharmacological activity studies (e.g., cytotoxicity vs. therapeutic efficacy)?

  • Experimental Design :
  • Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 µM) across cell lines (e.g., HEK293, HepG2) to distinguish off-target effects .
  • Control Experiments : Include positive controls (e.g., staurosporine for apoptosis) and validate assays with orthogonal methods (e.g., flow cytometry vs. MTT) .
    • Data Interpretation : Use statistical models (ANOVA with post-hoc Tukey tests) to assess significance. Conflicting results may arise from assay sensitivity or cell line-specific metabolic pathways .

Q. What methodologies are effective for studying the compound’s reaction mechanisms (e.g., sulfonamide hydrolysis)?

  • Kinetic Studies :
  • Monitor hydrolysis rates under varying pH (2–12) and temperatures (25–70°C) using UV-Vis spectroscopy (λ = 260 nm for sulfonamide cleavage) .
    • Isotopic Labeling :
  • Use ¹⁸O-labeled water to trace oxygen incorporation during hydrolysis, analyzed via LC-MS .

Q. How can stability and degradation profiles be systematically evaluated under physiological conditions?

  • Accelerated Stability Studies :
  • Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C for 24–72 hours.
  • Analyze degradation products via LC-MS and quantify half-life (t₁/₂) .
    • Light/Heat Sensitivity : Expose to UV (254 nm) and elevated temperatures (40°C) to identify photolytic/thermal degradation pathways .

Methodological Challenges and Solutions

Q. What computational tools are suitable for predicting the compound’s ADMET properties?

  • Software :
  • SwissADME : Predicts bioavailability, blood-brain barrier penetration, and CYP450 interactions .
  • ProTox-II : Estimates toxicity endpoints (e.g., hepatotoxicity, mutagenicity) .
    • Validation : Cross-reference predictions with experimental data (e.g., microsomal stability assays) .

Q. How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?

  • Library Synthesis : Prepare 10–20 analogs with systematic substitutions (e.g., varying thiadiazole substituents) .
  • High-Throughput Screening : Use 96-well plates for parallel biological testing (e.g., antimicrobial MIC, IC₅₀ in cancer cells) .
  • Data Analysis : Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Q. What are the best practices for troubleshooting low yields in multi-step syntheses?

  • Common Issues :
  • Intermediate instability: Use protecting groups (e.g., Boc for amines) during benzimidazole formation .
  • Side reactions: Employ scavengers (e.g., molecular sieves) to sequester reactive byproducts .
    • Yield Optimization :
  • Screen solvents (DMF vs. acetonitrile) and catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) using Design of Experiments (DoE) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PDD00017238
Reactant of Route 2
Reactant of Route 2
PDD00017238

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。